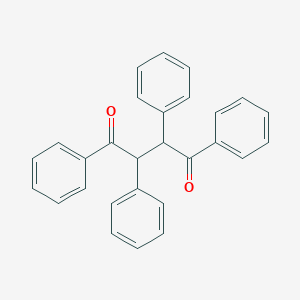

1,2,3,4-Tetraphenyl-1,4-butanedione

Übersicht

Beschreibung

1,2,3,4-Tetraphenyl-1,4-butanedione is an organic chemical compound . It is also known as 1,1,4,4-Tetraphenyl-1,3-butadiene or TPB . It is used as an electroluminescent dye and glows blue with an emission spectrum peak wavelength at 430 nm , which makes it useful as a wavelength shifter .

Synthesis Analysis

The synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives involves a Grignard reaction of bromobenzene and acetophenone to prepare 1,1-diphenylethanol. This is followed by dehydration and chloromethylation to produce 1,1-diphenyl-3-chloropropylene. Finally, the 1,1,4,4-tetraphenyl-1,3-butadiene derivatives are synthesized by the Grignard reaction of 1,1-diphenyl-3-chloropropylene and benzophenone derivatives .Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetraphenyl-1,4-butanedione is C28H22O2 . The average mass is 390.473 Da and the monoisotopic mass is 390.161987 Da .Chemical Reactions Analysis

The transformation of 1,1,4,4-tetraphenyl-1,2-butadiene to 1,1,4,4-tetraphenyl-1,3-butadiene occurs via an indirect self-protonation mechanism. Hydroxide ion derived from residual water in the system acts as a base toward unreduced starting material to initiate the isomerization .Physical And Chemical Properties Analysis

1,2,3,4-Tetraphenyl-1,4-butanedione has a molar mass of 358.484 g·mol−1. It appears as white to yellow white needles. It has a density of 1.079 g/cm3 and a melting point of 203.5 °C (398.3 °F; 476.6 K). It is soluble in ethanol, benzene, chloroform, and acetic acid .Wissenschaftliche Forschungsanwendungen

Complex Formation and Characterization : Tetraketones like 1,2,3,4-Tetraphenyl-1,4-butanedione can act as ligands in the formation of binuclear complexes. These complexes have been studied for their analytical, infrared (IR), and visible spectra, along with magnetic susceptibility data, indicating potential applications in coordination chemistry and materials science (Fenton et al., 1982).

Photosensitizers in Dental Resin Composites : 1,2-Diketones, including compounds structurally similar to 1,2,3,4-Tetraphenyl-1,4-butanedione, have been explored as photosensitizers for dental resin composites. Their role in enhancing the physical properties of these composites has been compared with traditional photosensitizers (Sun & Chae, 2000).

High-Temperature Functional Aromatic Polymers : Research has been conducted on the synthesis of high-molecular-weight polymers and copolymers using aliphatic 1,2-diketones, similar to 1,2,3,4-Tetraphenyl-1,4-butanedione. These materials have potential applications in the development of novel polymers with specific functional properties (Hernández-Cruz et al., 2015).

Magnetization Dynamics in Single-Ion Magnets : Studies have shown that complexes involving 1,2,3,4-Tetraphenyl-1,4-butanedione analogs exhibit unique magnetization dynamics, crucial for the development of single-ion magnets. These magnets have potential applications in data storage and quantum computing (Zhang et al., 2016).

Biochemical Aspects of Organoboron Complexes : Organoboron complexes using ligands similar to 1,2,3,4-Tetraphenyl-1,4-butanedione have been synthesized and studied for their structural and biochemical properties. These complexes are noted for their significant fungicidal and bactericidal properties, indicating potential applications in medicinal chemistry (Singh et al., 1990).

Chemical Reactions and Synthesis : The compound and its derivatives have been involved in various chemical reactions and syntheses, leading to the creation of novel compounds with potential applications in organic chemistry and materials science. This includes reactions like cyclocondensation and hydrogen bonding studies (Marri et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1,2,3,4-Tetraphenyl-1,4-butanedione is of interest for blue emitting devices and for fundamental studies on intermolecular interactions, excited states, and vibronic coupling in the fields of chemical physics and materials science . It has recently attracted attention as an electro-active molecule, as a highly efficient blue emitting electroluminescent dye, or high-energy emitter in organic white-light emitting devices .

Eigenschaften

IUPAC Name |

1,2,3,4-tetraphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKSCFJQMEDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341236 | |

| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetraphenyl-1,4-butanedione | |

CAS RN |

10516-92-4 | |

| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

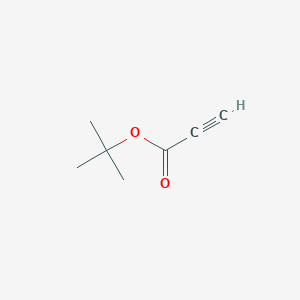

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)

![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)